molecular formula C12H10N4O6 B13153481 3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide

3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide

Cat. No.: B13153481
M. Wt: 306.23 g/mol
InChI Key: JPDDXTOBIUUWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with methyl and nitro substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide typically involves the nitration of 3,3’-dimethyl-[2,2’-bipyridine]. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces nitro groups at the 4 and 4’ positions of the bipyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in redox reactions, where the compound undergoes reversible oxidation and reduction. The nitro groups play a crucial role in the electron transfer processes, making it an effective redox-active ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide is unique due to the presence of both methyl and nitro groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and participate in redox processes distinguishes it from other bipyridine derivatives .

Properties

Molecular Formula

C12H10N4O6

Molecular Weight

306.23 g/mol

IUPAC Name

3-methyl-2-(3-methyl-4-nitro-1-oxidopyridin-2-ylidene)-4-nitropyridin-1-ium 1-oxide

InChI

InChI=1S/C12H10N4O6/c1-7-9(15(19)20)3-5-13(17)11(7)12-8(2)10(16(21)22)4-6-14(12)18/h3-6H,1-2H3

InChI Key

JPDDXTOBIUUWMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN(C1=C2C(=C(C=C[N+]2=O)[N+](=O)[O-])C)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.